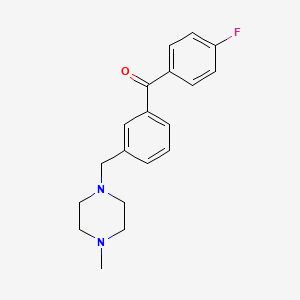

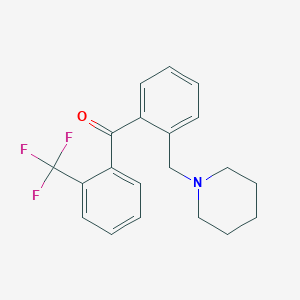

2-Piperidinomethyl-2'-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives is well-documented in the provided papers. For instance, novel piperidine appended dibenzo[b,d]thiophene-1,2,3-triazoles were synthesized using azide-alkyne click chemistry, indicating the versatility of piperidine in forming various heterocyclic compounds . Another paper describes the synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives, which shows the incorporation of piperidine into complex molecules with potential antileukemic activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, as seen in the 2:1 complex of 1-piperidineacetic acid and p-hydroxybenzoic acid, which was studied using X-ray, FTIR, NMR, and DFT methods . This indicates that piperidine can form stable complexes with other molecules, which is important for understanding its interactions in biological systems.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new compounds such as dibenzoxanthenes . This demonstrates the reactivity of piperidine-containing compounds under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their structure and substituents. The paper on the complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid and water provides insights into the hydrogen bonding interactions and spectroscopic properties of such complexes . Additionally, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride is mentioned as a potent reagent for activating thioglycosides, which is relevant for understanding the chemical behavior of piperidine in synthetic applications .

Aplicaciones Científicas De Investigación

1. Photostabilization in Polyolefins

2-Piperidinomethyl-2'-trifluoromethylbenzophenone derivatives have been studied for their role in the thermal and photostabilizing action of 2-hydroxybenzophenone in polypropylene and high-density polyethylenes. These compounds demonstrate effective thermal (oven ageing and melt) and light stabilization in polyolefin systems, acting as photothermal antioxidants (Allen et al., 1993).

2. Synthesis of Pharmaceuticals

Compounds containing a 2-Piperidinomethyl-2'-trifluoromethylbenzophenone structure are key intermediates in synthesizing neuroleptic agents such as Fluspirilen and Penfluridol. These agents often contain a 4,4-bis(p-fluorophenyl)butyl group linked to a nitrogen atom in piperidine or related moieties (Botteghi et al., 2001).

3. Oxytocic Activity

Piperidinomethyl derivatives, including 2-piperidinomethyl derivatives of phenols, have been tested for oxytocic activity. These compounds exhibited high activity, surpassing that of ergometrine, and were more effective in piperidinomethyl derivatives than in derivatives formed with other bases (Cohen et al., 1957).

4. Corrosion Inhibition

2-Piperidinomethyl-2'-trifluoromethylbenzophenone derivatives have shown potential as corrosion inhibitors for N80 steel in hydrochloric acid. Their inhibitory efficiency increases with the concentration and decreases with temperature rise (Yadav et al., 2016).

5. Protoporphyrinogen IX Oxidase Inhibition

Compounds with trifluoromethyl-substituted structures, including those similar to 2-Piperidinomethyl-2'-trifluoromethylbenzophenone, have been studied as protoporphyrinogen IX oxidase inhibitors. Their crystal structures reveal insights into the interaction mechanisms and potential applications in biochemical pathways (Li et al., 2005).

Safety And Hazards

The safety data sheet for 2-Piperidinomethyl-2’-trifluoromethylbenzophenone suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It also recommends wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)18-11-5-4-10-17(18)19(25)16-9-3-2-8-15(16)14-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAJCRVUDSFDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643604 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinomethyl-2'-trifluoromethylbenzophenone | |

CAS RN |

898773-51-8 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)